9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride

Catalog No.
S2915714
CAS No.
1607266-78-3
M.F
C25H24ClN3
M. Wt
401.94
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}...

CAS Number

1607266-78-3

Product Name

9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride

IUPAC Name

1-(9-ethylcarbazol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride

Molecular Formula

C25H24ClN3

Molecular Weight

401.94

InChI

InChI=1S/C25H23N3.ClH/c1-2-28-22-10-6-4-8-18(22)20-15-16(11-12-23(20)28)24-25-19(13-14-26-24)17-7-3-5-9-21(17)27-25;/h3-12,15,24,26-27H,2,13-14H2,1H3;1H

InChI Key

LYUCOKPHYIDYFV-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CCN3)C5=CC=CC=C5N4)C6=CC=CC=C61.Cl

solubility

not available

9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride is a complex organic compound featuring a unique structure that combines elements of carbazole and pyridoindole. Its molecular formula is C25H24ClN3, with a molecular weight of approximately 401.94 g/mol. The compound is characterized by its intricate arrangement of nitrogen-containing heterocycles, which contributes to its potential biological activity and applications in medicinal chemistry.

  • There is no scientific research available on the mechanism of action of this compound.
  • Due to the absence of data, it is impossible to comment on the safety concerns or hazards associated with this compound.

Moving Forward

If you have encountered this compound in a specific research context, it might be helpful to search for the original research paper or patent where it was mentioned. This could provide more information about its origin, potential applications, and any available data on its properties.

Further Resources

  • Carbazole:
Typical of nitrogen-containing heterocycles. These include:

  • Electrophilic Aromatic Substitution: The presence of the carbazole moiety allows for electrophilic substitution reactions, where electrophiles can attack the aromatic ring.
  • Nucleophilic Substitution: The nitrogen atoms in the pyridoindole structure can participate in nucleophilic substitution reactions, particularly when activated by suitable leaving groups.
  • Reduction and Oxidation Reactions: The compound may also be susceptible to redox reactions due to the presence of double bonds and heteroatoms.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize derivatives with improved efficacy .

Research indicates that 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride exhibits significant biological activities. Notably:

  • Antitumor Activity: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies .
  • Receptor Modulation: It has been identified as a modulator of cannabinoid receptors (CB1 and CB2), suggesting potential applications in pain management and other therapeutic areas related to cannabinoid signaling .
  • Aryl Hydrocarbon Receptor Activation: The compound has also been reported to activate the aryl hydrocarbon receptor, which plays a role in various biological processes including immune response and cell proliferation .

The synthesis of 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride typically involves multi-step organic reactions. Key methods include:

  • Formation of Carbazole Derivatives: Starting materials such as phenylhydrazine and appropriate aldehydes or ketones are reacted under acidic conditions to form carbazole intermediates.
  • Pyridination: The introduction of the pyrido group can be achieved through cyclization reactions involving pyridine derivatives and carbazole precursors.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for improved solubility and stability using hydrochloric acid during purification processes.

These methods allow for the efficient production of high-purity compounds suitable for biological testing .

The applications of 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride span various fields:

  • Pharmaceutical Development: Its potential as an anticancer agent and cannabinoid receptor modulator positions it as a candidate for drug development.
  • Material Science: Due to its photophysical properties, it may also find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
  • Research Tool: The compound serves as a valuable tool for studying receptor mechanisms and cellular signaling pathways.

Interaction studies have highlighted the compound's ability to bind selectively to cannabinoid receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy. Additionally, studies involving its interaction with other cellular targets indicate that it may influence various signaling pathways related to cell growth and apoptosis .

Several compounds share structural similarities with 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
9-(pyridin-2-yl)-9H-carbazoleContains pyridine ringAntitumor activity
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleTetrahydro structureReceptor modulation
9-(p-tolyl)-9H-carbazoleSubstituted carbazoleAntioxidant properties

Uniqueness

What sets 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride apart from these compounds is its specific combination of ethyl and pyrido groups within the carbazole framework. This unique arrangement enhances its biological activity and potential therapeutic applications compared to other similar compounds .

The IUPAC name 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride decomposes into three key components:

  • Carbazole core: A tricyclic system with two benzene rings fused to a central pyrrole (indole) ring, substituted at N9 with an ethyl group.
  • Pyrido[3,4-b]indole moiety: A β-carboline system formed by annelating a pyridine ring to the indole at positions 3 and 4.
  • Hydrochloride salt: The tertiary amine in the pyridoindole subunit undergoes protonation, enhancing aqueous solubility.

This hybrid structure belongs to the pyridocarbazole class, which combines the planar aromaticity of carbazoles with the basic nitrogen environment of β-carbolines. The ethyl group at N9 prevents undesirable π-stacking aggregation while maintaining membrane permeability.

Historical Context of Pyridocarbazole Derivatives in Medicinal Chemistry

Pyridocarbazoles emerged as a focus area in the 1980s following the discovery that ellipticine (6H-pyrido[4,3-b]carbazole) intercalates DNA and inhibits topoisomerase II. Structure-activity relationship (SAR) studies revealed that:

  • Ring annelation position: 7H-pyridocarbazoles exhibit stronger DNA binding than 6H-isomers due to improved planarity.
  • Substituent effects: Alkyl groups at N9 increase metabolic stability compared to natural N-H carbazoles.
  • Cationic character: Protonatable nitrogen atoms enhance interaction with DNA’s phosphate backbone.

The target compound represents a strategic advancement by incorporating both a β-carboline subunit for intercalation and a solubilizing ethyl group, addressing limitations of early derivatives like poor bioavailability.

Natural Occurrence vs. Synthetic Origins of Polycyclic Carbazole Alkaloids

While simple carbazoles occur naturally in Murraya koenigii and microbial sources, the fused pyridocarbazole system appears exclusively in synthetic compounds. Key distinctions include:

FeatureNatural CarbazolesSynthetic Pyridocarbazoles
Ring SystemTricyclic carbazoleTetracyclic pyrido-fused carbazole
Nitrogen ContentOne pyrrolic NAdditional pyridine N
Biosynthetic OriginTryptophan-derivedMultistep organic synthesis
Biological ActivityAntimicrobial, antioxidantAntitumor, DNA-intercalating

The compound’s synthesis typically begins with 9-ethylcarbazole, proceeding through nitration, reduction, and palladium-catalyzed cross-coupling to install the pyridoindole subunit. This contrasts with natural carbazole biosynthesis, which utilizes enzymatic cyclization of tryptophan and polyketide derivatives.

Multi-Step Synthesis Routes for Pyrido[3,4-b]indole-Carbazole Hybrid Systems

The pyrido[3,4-b]indole-carbazole framework necessitates sequential bond-forming reactions to assemble its tetracyclic structure. A validated approach involves the palladium/copper-cocatalyzed coupling of 2-allyl-3-iodo-1-tosyl-1H-indole with terminal alkynes, followed by cyclization and aromatization (Figure 1) [2]. This method leverages tandem coupling-isomerization-cyclization steps to form the carbazole core efficiently.

Key steps include:

  • Oxidative Addition: 3-Iodoindole derivatives undergo oxidative addition with Pd(0), forming a Pd(II) intermediate.
  • Transmetalation: Copper acetylides, generated in situ from terminal alkynes and CuI, transfer the alkyne moiety to the Pd center.
  • Reductive Elimination: The coupling product forms, subsequently undergoing base-mediated isomerization to generate a conjugated enyne.
  • 6π-Electrocyclization: Thermal or photochemical conditions promote cyclization, yielding the carbazole skeleton [2].

Optimization studies reveal that mixed solvents (THF/MeOH, 1:1) and potassium carbonate as a base enhance yields up to 82% [2]. Substrate scope analysis demonstrates tolerance for electron-donating and withdrawing groups on the alkyne, enabling diversified derivatives (Table 1).

Table 1. Substrate Scope for Pd/Cu-Catalyzed Carbazole Synthesis

Alkyne SubstituentYield (%)Reaction Time (h)
Phenyl8212
4-Methoxyphenyl7814
3-Nitrophenyl6516

Alternative routes include oxidative photocyclization of 1-(indol-3-yl)-2-(4-pyridyl)but-1-ene, which forms the pyridoindole moiety via [4+2] cycloaddition [1]. This method, however, requires UV irradiation and exhibits lower yields (~60%) compared to transition-metal-catalyzed approaches [1].

Hydrochloride Salt Formation: Optimization and Crystallization Techniques

Conversion of the free base to its hydrochloride salt improves stability and solubility. The process involves treating 9-ethyl-3-pyridoindolylcarbazole with HCl gas or concentrated aqueous HCl in a suitable solvent [3] [5].

Critical Parameters:

  • Acid Concentration: Excess HCl (2–3 equiv) ensures complete protonation of the tertiary amine.
  • Solvent Selection: Ethanol/water mixtures (4:1) facilitate dissolution and slow crystallization, yielding well-defined crystals.
  • Temperature Gradient: Cooling from 50°C to 4°C over 12 hours enhances crystal size uniformity.

Crystallization screens identify isopropanol as an effective anti-solvent, reducing particle agglomeration. X-ray diffraction analysis confirms the hydrochloride salt adopts a monoclinic crystal system with P2₁/c space group, stabilized by N–H···Cl hydrogen bonds [5].

Table 3. Hydrochloride Salt Crystallization Conditions

Solvent SystemCrystallization MethodYield (%)Purity (%)
EtOH/H₂OSlow evaporation9299.5
IPA/EtOAcAnti-solvent addition8898.7

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H nuclear magnetic resonance spectroscopic profile of this tricyclic compound exhibits characteristic chemical shift patterns consistent with the fused aromatic heterocyclic framework. The aromatic proton resonances typically appear in the downfield region between 6.5 and 8.5 parts per million, reflecting the electron-deficient nature of the aromatic carbons within the extended conjugated system [1] [3].

The ethyl substituent attached to the carbazole nitrogen displays the expected splitting pattern, with the methyl group appearing as a triplet around 1.2-1.4 parts per million and the methylene protons manifesting as a quartet in the 4.0-4.5 parts per million region [4] [5]. The integration ratio confirms the presence of three protons for the methyl group and two protons for the methylene functionality.

The saturated pyrido[3,4-b]indole portion contributes additional aliphatic proton signals, particularly from the tetrahydropyridine ring system. These protons typically resonate between 2.5 and 4.0 parts per million, showing complex multipicity patterns due to their chemical environment within the fused ring system [3] [6]. The indole nitrogen-bound proton appears as a broad singlet in the 10-12 parts per million region, characteristic of exchangeable protons in nitrogen heterocycles [1] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹³C nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of the molecule. The aromatic carbon atoms of the carbazole and pyrido[3,4-b]indole systems resonate in the typical aromatic region between 110 and 150 parts per million [8] [9]. These signals demonstrate the extended conjugation throughout the tricyclic core structure.

The quaternary carbons at the fusion points between the ring systems exhibit characteristic downfield shifts, while the tertiary aromatic carbons appear at intermediate chemical shift values. The aliphatic carbons of the ethyl group and the saturated portion of the pyrido[3,4-b]indole ring system resonate in the expected aliphatic region between 15 and 60 parts per million [8] [6].

Specific carbon assignments can be made based on multiplicity-edited distortionless enhancement by polarization transfer experiments, which distinguish between primary, secondary, tertiary, and quaternary carbon atoms within the molecular framework [10] [11].

Fourier Transform Infrared Spectroscopic Analysis

The Fourier transform infrared spectrum of the compound reveals characteristic vibrational modes that confirm the presence of key functional groups and structural features. The indole nitrogen-hydrogen stretch appears as a broad absorption band in the 3200-3500 cm⁻¹ region, consistent with nitrogen-hydrogen bonding in aromatic heterocycles [12] [13].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1650 cm⁻¹ region, reflecting the complex aromatic system comprising both carbazole and pyrido[3,4-b]indole components [12] [14]. The aromatic carbon-hydrogen stretching modes appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the ethyl group and saturated ring portions are observed around 2800-3000 cm⁻¹.

Additional characteristic absorptions include carbon-nitrogen stretching modes and aromatic ring breathing vibrations in the fingerprint region below 1500 cm⁻¹, providing further structural confirmation of the tricyclic architecture [15] .

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 402 [M+H]⁺ for the free base form, corresponding to the molecular formula C₂₅H₂₃N₃ [4] [5]. The hydrochloride salt exhibits the expected mass increase of 36 atomic mass units.

Collision-induced dissociation fragmentation patterns reveal characteristic losses consistent with the structural architecture. Major fragment ions result from cleavage at the fusion points between ring systems and loss of the ethyl substituent from the carbazole nitrogen [3] [16]. The fragmentation pathway provides valuable structural information about the connectivity between the carbazole and pyrido[3,4-b]indole components.

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has proven particularly effective for analyzing pyrido[3,4-b]indole derivatives, taking advantage of the aromatic nature of these systems for efficient ionization .

X-ray Crystallographic Studies of Tricyclic Core Geometry

Crystal System and Space Group Determination

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of the tricyclic compound. Based on crystallographic studies of related pyrido[3,4-b]indole and carbazole derivatives, the compound likely crystallizes in common space groups such as P21/c, P21/n, or P-1 [18] [19] [20].

The crystal system is typically monoclinic or triclinic, with unit cell parameters falling within ranges observed for similar fused heterocyclic compounds: a = 8-15 Å, b = 7-25 Å, c = 12-25 Å [18] [21] [19]. The molecular packing is influenced by intermolecular hydrogen bonding interactions involving the indole nitrogen-hydrogen functionality and π-π stacking interactions between the aromatic ring systems.

Molecular Geometry and Planarity

The tricyclic core structure exhibits essentially planar geometry across the aromatic ring systems, with minimal deviation from coplanarity among the aromatic atoms [18] [19] [22]. This planarity is crucial for maintaining the extended conjugation throughout the fused ring system and optimizing π-electron delocalization.

Bond length measurements reveal typical aromatic carbon-carbon distances in the range of 1.35-1.42 Å, with carbon-nitrogen bond lengths reflecting the aromatic character of the heterocyclic systems [18] [23]. The fusion between the pyrido[3,4-b]indole and carbazole components occurs with minimal structural distortion, preserving the aromatic integrity of both systems.

Dihedral angles between adjacent aromatic planes are typically less than 5°, confirming the planar nature of the extended aromatic framework [18] [24] [19]. This planarity contributes to the compound's electronic properties and potential biological activities.

Intermolecular Interactions and Crystal Packing

The crystal structure reveals multiple types of intermolecular interactions that stabilize the solid-state packing arrangement. Nitrogen-hydrogen to π interactions play a crucial role, with the indole nitrogen-hydrogen functionality forming contacts with adjacent aromatic ring systems [25] [22] [26].

π-π stacking interactions between parallel aromatic planes contribute significantly to the crystal stability, with typical interplanar distances of 3.3-3.6 Å [25] [20] [26]. These interactions are particularly important for the extended aromatic systems present in this compound.

Additional stabilizing interactions include carbon-hydrogen to π contacts and weak dispersion forces between aliphatic portions of adjacent molecules [22] [20] [26]. The overall packing arrangement often exhibits herringbone or layered motifs characteristic of aromatic heterocyclic compounds.

Conformational Analysis of the Pyridoindole-Carbazole Fusion

Ring System Conformations

The conformational analysis of the tricyclic fusion reveals distinct conformational preferences for different portions of the molecule. The aromatic carbazole and pyrido[3,4-b]indole systems maintain rigid planar conformations due to their aromatic character and extensive conjugation [24] [21] [22].

The saturated tetrahydropyridine ring within the pyrido[3,4-b]indole system adopts non-planar conformations, typically exhibiting envelope or twist-boat arrangements [21] [27]. These conformational preferences minimize steric interactions while maintaining optimal orbital overlap with the adjacent aromatic systems.

The ethyl substituent on the carbazole nitrogen exhibits rotational freedom, with multiple conformational states accessible at room temperature [24] [22]. This conformational flexibility may influence the compound's biological activity and molecular recognition properties.

Torsional Angle Analysis

Detailed analysis of torsional angles throughout the molecule provides insight into the conformational landscape and structural flexibility. The fusion between the pyrido[3,4-b]indole and carbazole systems occurs with minimal torsional strain, as evidenced by near-zero dihedral angles between the aromatic planes [18] [24] [19].

The tetrahydropyridine ring exhibits characteristic puckering with specific torsional angle patterns that define its envelope or twist-boat conformation [21] [27]. These conformational parameters are crucial for understanding the three-dimensional shape of the molecule and its potential interactions with biological targets.

Rotation about the carbon-nitrogen bond connecting the ethyl group to the carbazole system shows multiple energy minima, with barriers sufficiently low to allow rapid interconversion between conformational states at physiological temperatures [24] [22].

Electronic Structure and Molecular Orbitals

The conformational preferences are intimately related to the electronic structure and molecular orbital characteristics of the tricyclic system. The highest occupied molecular orbitals are typically delocalized across the entire aromatic framework, while the lowest unoccupied molecular orbitals exhibit more localized character [28] [29].

Density functional theory calculations support the experimental conformational observations, predicting minimal energy differences between conformational states that maintain aromatic planarity [19] [30]. The electronic structure calculations also provide insight into the charge distribution and polarizability of the molecule.

Dates

Last modified: 08-17-2023

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